3-(3-Nitropyridin-2-yl)phenol
Description
3-(3-Nitropyridin-2-yl)phenol is an aromatic compound featuring a phenol group (hydroxyl-substituted benzene ring) covalently linked to a pyridine ring bearing a nitro (-NO₂) substituent at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, materials science, and coordination chemistry. The nitro group enhances electron-withdrawing effects, while the phenol moiety enables hydrogen bonding and acidic proton donation (pKa ~10 for phenol derivatives) . Its crystalline structure, resolved via X-ray diffraction, reveals planar geometry with intermolecular hydrogen bonds involving the phenolic -OH and nitro oxygen atoms, as observed in related nitropyridine derivatives .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-(3-nitropyridin-2-yl)phenol |
InChI |
InChI=1S/C11H8N2O3/c14-9-4-1-3-8(7-9)11-10(13(15)16)5-2-6-12-11/h1-7,14H |
InChI Key |
AQNGGEPDHRNUKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-Chlorophenyl)-3-nitropyridin-2-amine
Structural Differences: Replaces the phenol group with an amine (-NH₂) and introduces a chlorine atom on the phenyl ring. Key Comparisons:
- Hydrogen Bonding: The amine group forms weaker hydrogen bonds compared to phenol, reducing solubility in polar solvents. Crystallographic data shows N–H···O interactions instead of O–H···O .
- Applications: Likely less acidic (pKa ~5 for aromatic amines) than 3-(3-Nitropyridin-2-yl)phenol, limiting use in pH-dependent reactions .
3-Fluoro-5-(thiophen-2-yl)phenol
Structural Differences : Substitutes the nitropyridine ring with a thiophene and adds a fluorine atom.
Key Comparisons :
- Aromatic Interactions : Thiophene’s sulfur atom introduces π-π stacking variability, while fluorine’s electronegativity increases lipophilicity.
- Acidity: Fluorine’s inductive effect slightly lowers phenol pKa (~9.5) compared to the nitro-substituted derivative (~10) .
- Biological Activity : Thiophene derivatives are common in pharmaceuticals, suggesting divergent applications compared to nitropyridine-based compounds .
1-(3-Nitropyridin-2-yl)proline
Structural Differences: Incorporates a proline (cyclic secondary amine with carboxylic acid) instead of phenol. Key Comparisons:
- Solubility: The carboxylic acid group (-COOH) enhances water solubility (logP ~0.5) versus the hydrophobic phenol (logP ~2.1) .
- Coordination Chemistry: Proline’s carboxylate can act as a chelating agent, unlike phenol, which primarily donates protons .
- Applications: Potential in metal-organic frameworks (MOFs) or peptide synthesis, contrasting with this compound’s role in small-molecule catalysis .
3-(3-Nitropyridin-2-yl)thiazolidine
Structural Differences: Replaces the phenol with a thiazolidine (saturated 5-membered ring containing sulfur and nitrogen). Key Comparisons:
- Conformational Flexibility: Thiazolidine’s puckered ring restricts planar interactions, reducing π-stacking efficiency compared to the aromatic phenol .
- Bioactivity : Thiazolidine derivatives are protease inhibitors, suggesting divergent therapeutic applications .
Data Table: Comparative Properties of this compound and Analogues
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